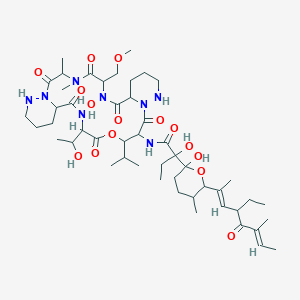
Azinothricin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azinothricin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Azinothricin has shown promise as an effective antimicrobial agent. Its applications in this domain include:
- Inhibition of Bacterial Growth : this compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The compound's mechanism involves disrupting bacterial protein synthesis, which is essential for cell growth and replication .
- Biofilm Disruption : Recent studies suggest that this compound can reduce biofilm formation, a critical factor in chronic infections where bacteria adhere to surfaces and become resistant to conventional antibiotics .
- Potential Use in Combination Therapy : Given the rise of antibiotic resistance, this compound's unique mechanism makes it a candidate for combination therapies with other antibiotics to enhance efficacy and reduce resistance development .
Antitumor Properties
The antitumor capabilities of this compound have been extensively documented:
- Cytotoxicity Against Cancer Cell Lines : this compound has shown potent cytotoxic effects against various human cancer cell lines, including:
- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell death. The compound's ability to interfere with protein synthesis is believed to play a crucial role in its antitumor effects .
Synthetic Studies and Derivatives
Research into the synthesis of this compound and its derivatives has expanded its potential applications:
- Total Synthesis : Innovative synthetic pathways have been developed for this compound, allowing for the production of analogs with modified properties that may enhance efficacy or reduce toxicity .
- Structure-Activity Relationship Studies : Ongoing research focuses on understanding how structural modifications affect the biological activity of this compound, paving the way for the development of more effective derivatives tailored for specific therapeutic uses .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Clinical Trials on Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human cancer cells, leading to further investigation into its use as a potential treatment for leukemia and solid tumors.
- Combination Therapy Studies : Research involving this compound combined with other antibiotics showed enhanced antibacterial effects, suggesting potential strategies for overcoming resistance in clinical settings.
Eigenschaften
CAS-Nummer |
101342-90-9 |
|---|---|
Molekularformel |
C49H80N8O15 |
Molekulargewicht |
1021.2 g/mol |
IUPAC-Name |
2-[6-[(2E,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide |
InChI |
InChI=1S/C49H80N8O15/c1-13-27(6)38(59)32(14-2)24-29(8)40-28(7)20-21-49(68,72-40)48(67,15-3)47(66)53-37-39(26(4)5)71-46(65)36(31(10)58)52-41(60)33-18-16-22-50-55(33)42(61)30(9)54(11)43(62)35(25-70-12)57(69)44(63)34-19-17-23-51-56(34)45(37)64/h13,24,26,28,30-37,39-40,50-51,58,67-69H,14-23,25H2,1-12H3,(H,52,60)(H,53,66)/b27-13+,29-24+ |
InChI-Schlüssel |
SWYLPIMCJADFNO-QIFPABMSSA-N |
SMILES |
CCC(C=C(C)C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)C(=CC)C |
Isomerische SMILES |
CCC(/C=C(\C)/C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)/C(=C/C)/C |
Kanonische SMILES |
CCC(C=C(C)C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)C(=CC)C |
Synonyme |
azinothricin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















